beauveriolide III

ACAT inhibition cholesteryl ester synthesis macrophage foam cell

Beauveriolide III (CAS 221111-70-2) is a 13-membered fungal cyclodepsipeptide first isolated from Beauveria sp. FO-6979, with the absolute structure cyclo-[(3S,4S)-3-hydroxy-4-methyloctanoyl-L-phenylalanyl-L-alanyl-D-alloisoleucyl].

Molecular Formula C27H41N3O5
Molecular Weight 487.6 g/mol
Cat. No. B15615061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebeauveriolide III
Molecular FormulaC27H41N3O5
Molecular Weight487.6 g/mol
Structural Identifiers
InChIInChI=1S/C27H41N3O5/c1-6-8-12-18(4)22-16-23(31)29-21(15-20-13-10-9-11-14-20)26(33)28-19(5)25(32)30-24(17(3)7-2)27(34)35-22/h9-11,13-14,17-19,21-22,24H,6-8,12,15-16H2,1-5H3,(H,28,33)(H,29,31)(H,30,32)/t17-,18+,19+,21+,22+,24-/m1/s1
InChIKeyVEELKRGSLCNVAR-GXBUOAPDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Beauveriolide III — Structural Identity, ACAT/SOAT Inhibitory Profile, and Procurement Relevance for Atherosclerosis Research


Beauveriolide III (CAS 221111-70-2) is a 13-membered fungal cyclodepsipeptide first isolated from Beauveria sp. FO-6979, with the absolute structure cyclo-[(3S,4S)-3-hydroxy-4-methyloctanoyl-L-phenylalanyl-L-alanyl-D-alloisoleucyl] . It functions as an inhibitor of acyl-CoA:cholesterol acyltransferase / sterol O-acyltransferase (ACAT/SOAT), blocking cholesteryl ester synthesis and lipid droplet accumulation in macrophages . Beauveriolide III has been demonstrated to reduce atherosclerotic lesion area in both apolipoprotein E-knockout and LDL receptor-knockout mouse models following oral administration, without the diarrheal or adrenal toxicities observed with many synthetic ACAT inhibitors .

Why Beauveriolide I Cannot Substitute for Beauveriolide III — Structural Divergence at the D-Amino Acid Position Drives Differential Potency and Isozyme Selectivity


Beauveriolide I and beauveriolide III differ by a single amino acid residue at the D-position of the 13-membered ring: D-Leu in beauveriolide I versus D-allo-Ile in beauveriolide III . This seemingly minor structural alteration produces measurable divergence across multiple biological readouts. Beauveriolide III inhibits cholesteryl ester synthesis in macrophages with an IC50 of 0.41 μM, approximately 1.9-fold more potently than beauveriolide I (IC50 0.78 μM) . More critically, beauveriolide III exhibits a unique intracellular selectivity window for the SOAT1 isozyme over SOAT2 in intact-cell assays — a property not equivalently characterized for beauveriolide I — which has mechanistic implications for target engagement in macrophage-driven atherosclerosis models . Generic substitution within the beauveriolide class is therefore not scientifically valid; quantitative potency, isozyme selectivity, and in vivo efficacy data are compound-specific and must inform procurement decisions.

Beauveriolide III — Quantitative Comparative Evidence for Scientific Procurement Decisions


Cholesteryl Ester Synthesis Inhibition in Macrophages: Beauveriolide III vs. Beauveriolide I — Direct Head-to-Head Comparison

In primary mouse peritoneal macrophages, beauveriolide III inhibited cholesteryl ester (CE) synthesis with an IC50 of 0.41 μM, whereas the closest structural analog beauveriolide I exhibited an IC50 of 0.78 μM under identical assay conditions . This represents a 1.9-fold potency advantage for beauveriolide III. Neither compound significantly affected triacylglycerol or phospholipid synthesis at concentrations up to 10 μM, confirming target-pathway specificity .

ACAT inhibition cholesteryl ester synthesis macrophage foam cell

Intact-Cell SOAT1 Isozyme Selectivity: Beauveriolide III Demonstrates >18-Fold Discrimination Over SOAT2 in Semi-Intact Cell Assays

Beauveriolide III (BeauIII) was evaluated for SOAT1 vs. SOAT2 inhibition in SOAT1-/SOAT2-CHO cells under three membrane-permeabilization conditions. In digitonin-treated semi-intact cells (plasma membrane permeabilized, ER membrane intact), BeauIII inhibited SOAT1 with an IC50 of 5.0 μM while SOAT2 inhibition was negligible (IC50 > 90 μM), yielding >18-fold selectivity for SOAT1 . In saponin-treated cells (both plasma and ER membranes permeabilized), selectivity narrowed: SOAT1 IC50 = 1.8 μM, SOAT2 IC50 = 5.9 μM (3.3-fold). In fully disrupted microsomal enzyme assays, BeauIII inhibited both isozymes to a similar extent, demonstrating that the selectivity is conditional on ER membrane integrity . The mechanistic basis was established by Western blotting: biotin-labeled BeauIII binds directly to SOAT1 protein, and the SOAT1 active site accessible from the cytosolic side of the ER is the selectivity determinant .

SOAT1 selectivity isozyme discrimination intact-cell pharmacology

In Vivo Atherosclerotic Lesion Reduction in ApoE-Knockout Mice: 55% Aortic and 52% Cardiac Lesion Decrease vs. Untreated Control

Oral administration of beauveriolide III at 25 mg·kg⁻¹·day⁻¹ for 2 months to apolipoprotein E-knockout (ApoE-KO) mice reduced the atherosclerotic lesion area in the aortic arch region by 55% compared to untreated controls (3.8% ± SD vs. 8.4% ± SD of total aortic area, P < 0.01) . Cross-sectional cardiac lesion area in the beauveriolide III-treated group was 52% smaller than controls (78,005 μm² vs. 162,801 μm², P < 0.05) . In LDL receptor-knockout (LDL-R-KO) mice, beauveriolide III at 50 mg·kg⁻¹·day⁻¹ reduced aortic lesions by 40% and cardiac lesions by 60% . No significant differences in body weight, blood glucose, plasma total cholesterol, plasma triglycerides, or plasma free fatty acids were observed between treated and control groups, indicating an antiatherosclerotic mechanism independent of systemic lipid lowering .

atherosclerosis in vivo efficacy ApoE-knockout mouse

Gastrointestinal and Adrenal Safety Profile of Beauveriolide III vs. Synthetic ACAT Inhibitor Class

In both ApoE-KO and LDL-R-KO mouse studies, beauveriolide III-treated mice exhibited no diarrhea, no adrenal tissue cytotoxicity, and no discernible adverse effects at oral doses up to 100 mg·kg⁻¹·day⁻¹ over 2 months . This contrasts sharply with the established side-effect profile of synthetic ACAT inhibitors as a pharmacological class (e.g., avasimibe, CI-1011, CL-283,546), which have been documented to cause dose-limiting diarrhea and adrenal cortical toxicity in preclinical models — toxicities that contributed to clinical trial failures . The 2004 PNAS study explicitly states that beauveriolides I and III are the first microbial cyclodepsipeptides with in vivo antiatherosclerotic efficacy and are free of these class-associated toxicities, attributed to their distinct macrocyclic depsipeptide scaffold and the presence of a D-amino acid conferring metabolic stability .

ACAT inhibitor toxicity diarrhea adrenal cytotoxicity safety pharmacology

Stereochemical Determinants of ACAT1 Inhibitory Activity: Only the 3S-Configured Hydroxy-Methyloctanoic Acid Isomers Retain Biological Potency

Four stereoisomers of beauveriolide III, differing only in the configuration of the 3-hydroxy-4-methyloctanoic acid (HMA) moiety — (3S,4S)-BeauIII (23a), (3R,4R)-BeauIII (23b), (3R,4S)-BeauIII (23c), and (3S,4R)-BeauIII (23d) — were synthesized and tested for lipid droplet accumulation inhibitory activity in macrophages . Isomers 23a (natural configuration) and 23d both possessing the 3S configuration exhibited potent inhibitory activity, whereas isomers 23b and 23c with the 3R configuration caused only weak inhibition . Furthermore, 23a and 23d showed rather specific inhibition against the ACAT1 isozyme . Spectral data for synthetic 23a were identical to those of natural beauveriolide III, confirming the (3S,4S) absolute configuration .

stereochemistry-activity relationship HMA configuration ACAT1 isozyme inhibition

Beauveriolide III — Highest-Confidence Research and Application Scenarios Based on Quantitative Evidence


Macrophage Foam Cell Formation and Atherosclerosis Mechanism Research

Beauveriolide III is directly validated for use in macrophage foam cell models. At 3–10 μM, it reduces both the number and size of cytosolic lipid droplets in primary mouse peritoneal macrophages without cytotoxicity, and inhibits cholesteryl ester synthesis with an IC50 of 0.41 μM . This makes it the preferred beauveriolide for dose-response studies of macrophage lipid loading where maximal CE synthesis inhibition is required at the lowest compound concentration, offering a 1.9-fold potency advantage over beauveriolide I .

SOAT1 Isozyme-Selective Pharmacological Studies in Intact Cellular Systems

Researchers investigating SOAT1-specific functions in cells with intact endoplasmic reticulum architecture should select beauveriolide III based on its demonstrated >18-fold SOAT1-over-SOAT2 selectivity in digitonin-treated semi-intact CHO cells (SOAT1 IC50 5.0 μM vs. SOAT2 IC50 > 90 μM) . This selectivity is conditional on ER membrane integrity and is not observed in standard microsomal enzyme assays, where beauveriolide III inhibits both isozymes similarly . This application scenario is uniquely served by beauveriolide III; most synthetic ACAT inhibitors do not exhibit comparable intact-cell isozyme discrimination.

In Vivo Antiatherosclerotic Efficacy Testing in Genetic Knockout Mouse Models

Beauveriolide III is one of only two known microbial cyclodepsipeptides with reproducible in vivo antiatherosclerotic efficacy across two genetic models. Oral administration at 25 mg/kg/day for 2 months reduced aortic lesions by 55% and cardiac lesions by 52% in ApoE-KO mice (P < 0.01 and P < 0.05, respectively), and at 50 mg/kg/day reduced aortic lesions by 40% and cardiac lesions by 60% in LDL-R-KO mice . Critically, this efficacy occurs without altering plasma cholesterol levels and without the gastrointestinal or adrenal toxicities observed with synthetic ACAT inhibitors .

Natural Product Scaffold for Antiatherosclerotic Lead Optimization and Focused Library Synthesis

The beauveriolide III scaffold has been successfully used as the basis for combinatorial library synthesis; a focused library of 104 beauveriolide analogues was prepared via solid-phase linear depsipeptide assembly and solution-phase cyclization . Structure-activity relationship studies identified diphenyl derivatives with 10-fold greater CE synthesis inhibitory potency than beauveriolide III, and certain D-Ala-substituted analogues with 20-fold potency improvement . Beauveriolide III thus serves as both a validated pharmacological probe and a versatile starting scaffold for medicinal chemistry campaigns targeting selective ACAT/SOAT modulation.

Quote Request

Request a Quote for beauveriolide III

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.